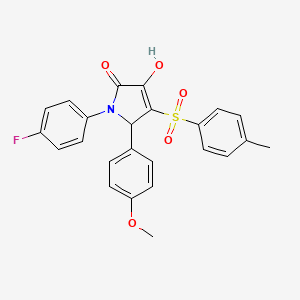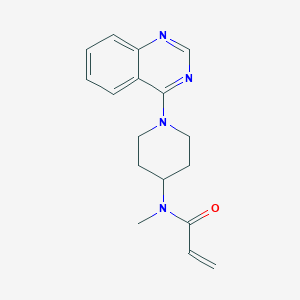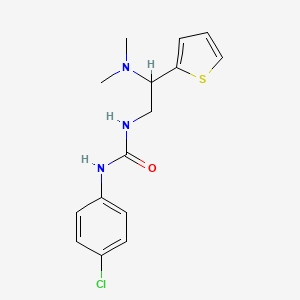
1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one, commonly known as FMePyOH, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FMePyOH is a pyrrole derivative that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Structure Analysis
- NMR Spectroscopy Applications: The compound's structure can be analyzed using NMR spectroscopy techniques. Research by Sørum et al. (2010) demonstrates the utility of 1H, 13C, and 19F NMR in studying similar fluorinated compounds, providing insights into their chemical structure and interactions (Sørum et al., 2010).
Synthesis and Reactivity
- Synthesis Techniques: Research into the synthesis of similar fluorinated compounds can be found in studies like that of Ragan et al. (2003), which explore methodologies like Ullman Methoxylation, crucial for the development of complex organic molecules (Ragan et al., 2003).
- Formation of Metal-Lustrous Organic Crystals: Ogura et al. (2006) investigated the formation of organic crystals with metallic luster using compounds with a similar structural framework. This research highlights potential applications in material science, particularly in the creation of novel organic crystals (Ogura et al., 2006).
Medicinal Chemistry and Drug Design
- Drug Development and Characterization: Studies on compounds with structural similarities have been conducted to explore their medicinal properties. For example, Murthy et al. (2017) examined the synthesis, characterization, and potential drug applications of a compound structurally related to the one , highlighting its potential in drug development (Murthy et al., 2017).
- Biological Activity Assessment: The assessment of biological activity, as demonstrated by Gorle et al. (2016) in their study of pyrimidine derivatives, is another important application. Such research can inform the development of new drugs and therapeutic agents (Gorle et al., 2016).
Molecular Imaging and Diagnostics
- Molecular Imaging: Kepe et al. (2006) utilized a fluorinated compound similar to the one for molecular imaging in Alzheimer's disease research. This application is crucial for diagnostic imaging in various medical conditions (Kepe et al., 2006).
Materials Science and Engineering
- Electrochromic Properties: Arslan et al. (2007) studied the electrochromic properties of a soluble conducting polymer synthesized from a structurally related compound. Such research can contribute to the development of smart materials and advanced engineering applications (Arslan et al., 2007).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-15-3-13-20(14-4-15)32(29,30)23-21(16-5-11-19(31-2)12-6-16)26(24(28)22(23)27)18-9-7-17(25)8-10-18/h3-14,21,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNCFDKNCCGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)

![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)

![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)

![Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

